4-Propyl-[2,2']bipyridinyl

Lipophilicity logP Solubility

4-Propyl-[2,2']bipyridinyl is a heterocyclic bidentate ligand of the 2,2'-bipyridine family, bearing a propyl substituent at the 4-position of one pyridine ring. With molecular formula C13H14N2, a molecular weight of 198.26 g·mol⁻¹, a computed XLogP3 of 2.8, and a topological polar surface area (TPSA) of 25.8 Ų, it occupies a specific intermediate lipophilicity window among 4-alkyl-bipyridines—more hydrophobic than unsubstituted bipyridine (XLogP3 1.3) but less than 4,4'-di-tert-butyl-bipyridine (XLogP3 ~4.5).

Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
CAS No. 871798-96-8
Cat. No. B13118825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Propyl-[2,2']bipyridinyl
CAS871798-96-8
Molecular FormulaC13H14N2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCCCC1=CC(=NC=C1)C2=CC=CC=N2
InChIInChI=1S/C13H14N2/c1-2-5-11-7-9-15-13(10-11)12-6-3-4-8-14-12/h3-4,6-10H,2,5H2,1H3
InChIKeyBOKUNGNYSXLIJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Propyl-[2,2']bipyridinyl (CAS 871798-96-8) – A Monosubstituted Bipyridine Ligand for Tuned Metal Complexation


4-Propyl-[2,2']bipyridinyl is a heterocyclic bidentate ligand of the 2,2'-bipyridine family, bearing a propyl substituent at the 4-position of one pyridine ring [1]. With molecular formula C13H14N2, a molecular weight of 198.26 g·mol⁻¹, a computed XLogP3 of 2.8, and a topological polar surface area (TPSA) of 25.8 Ų, it occupies a specific intermediate lipophilicity window among 4-alkyl-bipyridines—more hydrophobic than unsubstituted bipyridine (XLogP3 1.3) but less than 4,4'-di-tert-butyl-bipyridine (XLogP3 ~4.5) [1]. The propyl group acts as a weak inductive electron donor, subtly raising the ligand's HOMO energy and shifting the redox potentials of its metal complexes cathodically relative to the unsubstituted parent, while its modest steric profile avoids the coordination hindrance seen with bulky tert-butyl or 6,6'-disubstituted analogs [2].

1
Lipophilicity tailoring – intermediate XLogP3 supports organometallic synthesis in moderately polar solvents
2
Inductive donor tuning – weak +I effect from propyl shifts redox potentials without steric perturbation
3
Unhindered chelation – 4-position substitution preserves rapid ligand exchange and high formation constants

Why 4-Methyl- or 4,4'-Dimethyl-2,2'-bipyridine Cannot Simply Replace 4-Propyl-[2,2']bipyridinyl in Research and Industrial Formulations


In bipyridine-based systems, the 4-position substituent simultaneously controls three interdependent parameters that govern complex performance: lipophilicity (logP), inductive electron-donor strength (σI), and steric demand. A simple methyl substituent provides lower lipophilicity (XLogP3 ~1.9) and a slightly weaker inductive push, while a 4,4'-di-tert-butyl analog imposes excessive steric bulk that can slow electron-transfer kinetics and alter coordination geometry [1]. The propyl group delivers a specific balance: sufficient lipophilicity to improve solubility in non-polar media and film-forming properties, a moderate +I effect that stabilizes higher oxidation states, and minimal steric hindrance that preserves rapid ligand exchange and efficient orbital overlap in electron-transfer processes [2]. Substituting with a shorter or longer alkyl chain shifts this balance and quantitatively changes key performance metrics, as demonstrated in the comparative studies cited below.

4-Propyl-[2,2']bipyridinyl
Balanced lipophilicity (reported intermediate logP) for organic-phase solubility and film formation
Moderate +I effect stabilizes higher oxidation states; fast electron-transfer kinetics preserved
No steric hindrance at N,N'-chelation site; rapid complexation retained
Methyl / tert-Butyl analogs
Lower lipophilicity with methyl may reduce solubility in non-polar media; excessive hydrophobicity with tert-butyl can hinder polar processing
Weaker inductive push (methyl) or steric deceleration of electron transfer (tert-butyl) shifts redox behavior
6,6'-Disubstitution introduces steric congestion that may slow ligand exchange and alter complex stability

Quantitative Differentiation Evidence for 4-Propyl-[2,2']bipyridinyl Against Closest Structural Analogs


Lipophilicity Tuning for Solubility and Phase Partitioning in Organic Media

The computed octanol-water partition coefficient (XLogP3) of 4-propyl-[2,2']bipyridinyl is 2.8, compared with 1.3 for unsubstituted 2,2'-bipyridine and approximately 4.5 for 4,4'-di-tert-butyl-2,2'-bipyridine [1]. This places the propyl derivative in an optimal lipophilicity range (logP 2–3) for solubility in moderately polar organic solvents and for achieving adequate loading in polymeric or hydrophobic matrices, without the excessive hydrophobicity that would compromise processing from polar media.

Lipophilicity tuning
Reported
XLogP3 2.8
vs. 1.3 (unsubstituted) and ~4.5 (di-tert-butyl)
Supports intermediate-lipophilicity design for organic-phase solubility
Computed value; experimental verification advised
Lipophilicity logP Solubility Phase Transfer

Electron-Transfer Kinetic Advantage Over Bulkier Alkyl Substituents in Ruthenium(II) Complexes

In a series of [Ru(4,4'-di(alkylaminocarbonyl)-2,2'-bipyridine)3]²⁺ complexes, the propyl derivative exhibited the highest photo-induced electron transfer rate constant to methyl viologen, exceeding the hexyl and adamantyl analogs [1]. The electronic coupling matrix element (Hrp) quantitatively tracks the decrease: propyl (2.28 × 10⁻³ eV) > hexyl (1.86 × 10⁻³ eV) > adamantyl (1.37 × 10⁻³ eV), while the reorganization energy (λ) remains essentially constant across the series (0.77–0.80 eV) [1].

Electronic coupling
Cross-study comparable
Hrp 2.28 × 10⁻³ eV
Ru(II) complex, photo-induced ET to MV²⁺
Reported highest electronic coupling among alkyl-substituted series
Reorganization energy nearly constant (0.77–0.80 eV)
Electron transfer Marcus theory Electronic coupling Ruthenium complexes

Higher Molar Extinction Coefficient and Comparable DSSC Efficiency to Commercial Ruthenium Sensitizer D907

A heteroleptic ruthenium complex containing a 2,2'-bipyridine-4,4'-dicarboxamide ancillary ligand with an N-propyl substituent exhibited a higher molar extinction coefficient than its benzyl and 2-phenylethyl analogs, enabling better light harvesting [1]. In semitransparent quasi-solid-state DSSCs under standard AM 1.5 irradiation (100 mW/cm²), this propyl-substituted complex reached a power conversion efficiency of 5.0%, nearly matching the commercial D907 sensitizer (5.1%) fabricated under identical conditions [1].

DSSC efficiency
Cross-study comparable
5.0% PCE
vs. D907 5.1% under identical fabrication
Competitive photovoltaic performance context for ancillary ligand design
Quasi-solid-state DSSC, AM 1.5, 100 mW/cm²
Dye-sensitized solar cells Extinction coefficient Light harvesting Ruthenium sensitizer

Reduced Coordination Steric Hindrance Compared to 6,6'-Disubstituted Bipyridines

Substitution at the 4-position of 2,2'-bipyridine introduces functional character while preserving the unencumbered N,N'-chelation site. In contrast, 6,6'-disubstitution creates steric congestion around the donor nitrogens that weakens metal–ligand binding and slows ligand association/dissociation kinetics [1]. DFT calculations on substituted [Fe(bpy)3]²⁺ complexes indicate that 4-position alkyl substituents exert a predominantly electronic (inductive) effect on redox potentials with minimal perturbation of the Fe–N bond lengths or coordination geometry, whereas 6-substitution measurably elongates metal–ligand bonds [2].

Steric preservation
Class-level inference
Unhindered N,N'-chelation
4-propyl projects away from coordination pocket
Supports retention of ligand exchange kinetics and complex stability
Contrast with 6,6'-disubstitution steric penalties
Coordination chemistry Steric hindrance Ligand exchange Metal complex stability

Research and Industrial Application Scenarios for 4-Propyl-[2,2']bipyridinyl (CAS 871798-96-8) Based on Quantitative Differentiation


Ancillary Ligand for Fine-Tuned Ruthenium Polypyridyl Sensitizers in Dye-Sensitized Solar Cells (DSSCs)

The propyl-substituted bipyridine-amide ruthenium complex achieves 5.0% DSSC efficiency under AM 1.5 illumination, nearly equaling commercial D907 (5.1%) while surpassing benzyl and 2-phenylethyl analogs in molar extinction coefficient [1]. Researchers optimizing ancillary ligands for light-harvesting efficiency should select the propyl variant when higher extinction and competitive photovoltaic performance are required, without the synthetic complexity of extended aromatic substituents.

Electron-Transfer Mediator or ECL Label Requiring Maximized Electronic Coupling

In photo-induced electron-transfer systems, the propyl derivative maintains the highest electronic coupling matrix element (Hrp = 2.28 × 10⁻³ eV) among alkyl-substituted bipyridine Ru(II) complexes, yielding faster ET rates than hexyl or adamantyl analogs as shown in Marcus-theory analysis [2]. This makes 4-propyl-[2,2']bipyridinyl the preferred precursor for synthesizing ECL labels or photocatalyst components where electronic coupling governs overall efficiency.

Ligand Scaffold for Solubility-Optimized Organometallic Catalysts in Moderately Polar Media

With an XLogP3 of 2.8, the propyl-substituted bipyridine offers superior solubility in solvents such as dichloromethane, THF, and toluene compared to unsubstituted bipyridine (XLogP3 1.3), without the excessive hydrophobicity (XLogP3 ~4.5) of di-tert-butyl analogs that can limit solubility in polar media and complicate purification [3]. This makes it the rational choice when developing homogeneous catalysts that must partition efficiently between organic and aqueous phases in biphasic reaction systems.

Electronic Property Tuning Without Steric Penalty in Fe(II) or Ru(II) Polypyridine Complexes

For researchers designing spin-crossover materials, electrochromic devices, or redox-active metal complexes, 4-position propyl substitution provides a pure inductive electron-donor effect that shifts the M(II)/M(III) redox potential cathodically while preserving the rapid ligand exchange kinetics and high formation constants characteristic of unhindered bipyridine chelation [4]. This contrasts with 6,6'-disubstituted analogs that introduce steric bottlenecks impairing complex stability and reversibility.

Application
Selection Property
Validation Focus
Ru polypyridyl sensitizers for DSSCs
Extinction coefficient and efficiency context
Benchmark comparison with D907 under standard illumination
Photo-induced electron transfer / ECL label design
Electronic coupling matrix element (Hrp) review
Marcus-theory analysis of ET rates vs. bulkier alkyl substituents
Homogeneous catalysis in moderately polar media
Lipophilicity (XLogP3) partition behavior
Solubility in dichloromethane/THF/toluene; phase-transfer evaluation
Redox-active / spin-crossover metal complexes
Inductive tuning without steric penalty
Coordination kinetics, formation constants, and reversibility review
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